molecular formula C17H17ClFN3O3 B5429118 N-(3-chloro-4-fluorophenyl)-2-[4-(furan-2-carbonyl)piperazin-1-yl]acetamide

N-(3-chloro-4-fluorophenyl)-2-[4-(furan-2-carbonyl)piperazin-1-yl]acetamide

Cat. No.: B5429118
M. Wt: 365.8 g/mol
InChI Key: GHLCMYRCFQWFIY-UHFFFAOYSA-N
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Description

N-(3-chloro-4-fluorophenyl)-2-[4-(furan-2-carbonyl)piperazin-1-yl]acetamide is a complex organic compound characterized by the presence of a chloro-fluorophenyl group, a furan-2-carbonyl group, and a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-fluorophenyl)-2-[4-(furan-2-carbonyl)piperazin-1-yl]acetamide typically involves multiple steps. One common approach is to start with the preparation of the intermediate compounds, such as 3-chloro-4-fluoroaniline and furan-2-carboxylic acid. These intermediates are then subjected to a series of reactions, including acylation and cyclization, to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of specific catalysts, solvents, and temperature control to ensure efficient synthesis. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-fluorophenyl)-2-[4-(furan-2-carbonyl)piperazin-1-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The chloro and fluoro groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

N-(3-chloro-4-fluorophenyl)-2-[4-(furan-2-carbonyl)piperazin-1-yl]acetamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.

    Industry: It may be used in the production of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-fluorophenyl)-2-[4-(furan-2-carbonyl)piperazin-1-yl]acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the context of its use, such as in medicinal chemistry or biological research.

Comparison with Similar Compounds

Similar Compounds

  • 3-chloro-4-fluorophenylacetamide
  • 4-(furan-2-carbonyl)piperazine
  • N-(3-chloro-4-methylphenyl)-2-[4-(furan-2-carbonyl)piperazin-1-yl]acetamide

Uniqueness

N-(3-chloro-4-fluorophenyl)-2-[4-(furan-2-carbonyl)piperazin-1-yl]acetamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of both chloro and fluoro substituents, along with the furan and piperazine rings, makes it a versatile compound for various applications.

Properties

IUPAC Name

N-(3-chloro-4-fluorophenyl)-2-[4-(furan-2-carbonyl)piperazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClFN3O3/c18-13-10-12(3-4-14(13)19)20-16(23)11-21-5-7-22(8-6-21)17(24)15-2-1-9-25-15/h1-4,9-10H,5-8,11H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHLCMYRCFQWFIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(=O)NC2=CC(=C(C=C2)F)Cl)C(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClFN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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